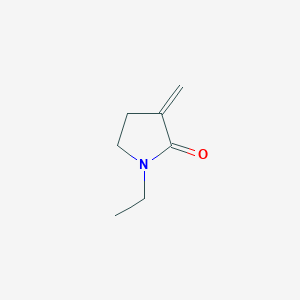
1-Ethyl-3-methylidenepyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-ethyl-3-methylene- is a heterocyclic organic compound with the molecular formula C7H11NO It is a derivative of pyrrolidinone, featuring an ethyl group and a methylene group attached to the nitrogen and carbon atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-ethyl-3-methylene- can be achieved through several methodsThe reaction typically requires heating and may involve catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 1-ethyl-3-methylene- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 1-ethyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methylene group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-ethyl-3-methylene- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound finds applications in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-ethyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of an ethyl group.
N-Methyl-2-pyrrolidone: Another related compound with a methyl group, known for its use in industrial applications and as a solvent in chemical reactions.
Uniqueness
2-Pyrrolidinone, 1-ethyl-3-methylene- is unique due to the presence of both an ethyl and a methylene group, which confer distinct chemical and biological properties. This structural variation allows for different reactivity and interaction with biological targets compared to its methyl-substituted counterparts.
Eigenschaften
CAS-Nummer |
183443-58-5 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-ethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h2-5H2,1H3 |
InChI-Schlüssel |
VZPULCFQAMRUMH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C)C1=O |
Kanonische SMILES |
CCN1CCC(=C)C1=O |
Synonyme |
2-Pyrrolidinone,1-ethyl-3-methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















